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Compound of Interest

Compound Name: BI-1230

Cat. No.: B1666951 Get Quote

A Note on BI-1230: Initial searches for "BI-1230" did not yield specific information. It is highly

probable that the intended agent is BI-1206, a clinical-stage anti-FcγRIIB antibody developed

by BioInvent. This document will focus on the available preclinical data and protocols for BI-

1206.

Introduction
BI-1206 is a high-affinity, human IgG1 monoclonal antibody that specifically targets the

inhibitory Fc gamma receptor IIB (FcγRIIB or CD32B).[1] FcγRIIB is the sole inhibitory Fcγ

receptor and acts as a crucial negative regulator of immune responses.[1] In the context of B-

cell malignancies, FcγRIIB expressed on tumor cells can bind to the Fc portion of therapeutic

antibodies, such as rituximab, leading to their internalization and degradation, thereby

dampening their therapeutic efficacy.[2] By blocking FcγRIIB, BI-1206 prevents this

internalization, enhancing the activity of co-administered antibodies and restoring sensitivity in

resistant tumors.[2] These application notes provide a summary of the preclinical in vivo

evaluation of BI-1206 in mouse models of mantle cell lymphoma (MCL), detailing the

experimental protocols and summarizing the key efficacy data.

Mechanism of Action
BI-1206's primary mechanism of action is to block the inhibitory signal mediated by FcγRIIB.

When a therapeutic antibody like rituximab binds to its target antigen (e.g., CD20 on a

lymphoma cell), its Fc region can be engaged by Fcγ receptors on immune effector cells,

leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP).
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However, if FcγRIIB on the tumor cell also binds to the antibody's Fc region, it triggers an

inhibitory cascade that leads to the internalization and destruction of the antibody-antigen

complex, effectively protecting the tumor cell. BI-1206 binds to FcγRIIB, preventing this

interaction and thereby unleashing the full potential of the co-administered therapeutic

antibody.
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Figure 1: BI-1206 Signaling Pathway

Quantitative Data Summary
The efficacy of BI-1206, both as a single agent and in combination with other therapies, has

been evaluated in various mantle cell lymphoma mouse models. The following tables

summarize the key findings from these preclinical studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1666951?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Efficacy of BI-1206 in a JeKo-1 Cell Line-Derived
Xenograft (CDX) Model

Treatment
Group

Efficacy
Endpoint

Result
Statistical
Significance

Reference

Rituximab +

Ibrutinib

Tumor Growth

Inhibition
- - [2]

Rituximab +

Ibrutinib + BI-

1206

Tumor Growth

Inhibition
Enhanced p = 0.05 [2]

Rituximab +

Venetoclax

Tumor Growth

Inhibition
- - [2]

Rituximab +

Venetoclax + BI-

1206

Tumor Growth

Inhibition
Enhanced p = 0.02 [2]

Rituximab +

CHOP

Tumor Growth

Inhibition
- - [2]

Rituximab +

CHOP + BI-1206

Tumor Growth

Inhibition

Not significantly

enhanced
- [2]

Table 2: Efficacy of BI-1206 in Patient-Derived Xenograft
(PDX) Models of Mantle Cell Lymphoma
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PDX Model
Treatment
Group

Efficacy
Endpoint

Result
Statistical
Significanc
e

Reference

PDX-A

(Ibrutinib/Ven

etoclax

Resistant, R²-

sensitive)

BI-1206

(monotherapy

)

Tumor

Growth

Inhibition

Potent

inhibition

p < 0.0001

(vs. vehicle)
[2]

PDX-B

(Rituximab/Ib

rutinib/CAR-T

Resistant)

BI-1206 +

Rituximab

Tumor

Growth

Inhibition

Significantly

inhibited vs.

single agents

p < 0.05 [2]

PDX-C

(Rituximab/Ib

rutinib/Veneto

clax

Resistant)

BI-1206 +

Rituximab +

Venetoclax

Tumor

Growth

Inhibition &

Survival

Superior to

single or dual

combinations

p < 0.05 [2]

PDX-C

(Rituximab/Ib

rutinib/Veneto

clax

Resistant)

BI-1206 +

Rituximab +

Venetoclax

Long-term

Remission
25% of mice - [2]

Experimental Protocols
The following are detailed protocols for establishing and utilizing mantle cell lymphoma mouse

models for the evaluation of BI-1206, based on published preclinical studies.

Protocol 1: JeKo-1 Cell Line-Derived Xenograft (CDX)
Model
Objective: To evaluate the efficacy of BI-1206 in combination with standard-of-care agents in a

subcutaneous MCL xenograft model.
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Materials:

JeKo-1 human mantle cell lymphoma cell line

Immunodeficient mice (e.g., NSG - NOD scid gamma)

Matrigel

BI-1206

Rituximab

Ibrutinib

Venetoclax

CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)

Sterile PBS

Calipers

Procedure:

Cell Culture: Culture JeKo-1 cells according to the supplier's recommendations.

Animal Model: Use immunodeficient mice (e.g., female NSG mice, 6-8 weeks old).

Tumor Inoculation:

Harvest JeKo-1 cells and resuspend in sterile PBS.

Mix the cell suspension with an equal volume of Matrigel.

Subcutaneously inject 1 x 107 JeKo-1 cells in a total volume of 100-200 µL into the flank of

each mouse.

Tumor Growth Monitoring:
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Allow tumors to establish and grow to a palpable size (e.g., approximately 100-200 mm³).

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Treatment Administration:

Randomize mice into treatment groups (n=10 per group).

Administer treatments as follows (example regimens from preclinical studies):

BI-1206: 10 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.), twice a

week.

Rituximab: 10 mg/kg, i.p. or i.v., twice a week.

Ibrutinib: 12.5 mg/kg, administered daily by oral gavage.

Venetoclax: Dose as per established protocols.

CHOP: Administered according to standard preclinical schedules.

Continue treatment for a defined period (e.g., 14 days).[2]

Efficacy Evaluation:

Continue to monitor tumor volume throughout the treatment and post-treatment period.

Monitor animal body weight and overall health.

For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume

reaches a specific size, or signs of morbidity are observed).

Protocol 2: Patient-Derived Xenograft (PDX) Model
Objective: To assess the efficacy of BI-1206 in a more clinically relevant model of MCL that

retains the heterogeneity of the original patient tumor.
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Materials:

Tumor tissue from MCL patients

Immunodeficient mice (NSG)

Surgical tools for tissue processing

BI-1206 and other therapeutic agents

Calipers

Procedure:

PDX Establishment:

Obtain fresh tumor tissue from MCL patients under appropriate ethical guidelines.

Mechanically and/or enzymatically dissociate the tumor tissue to create a single-cell

suspension or small tumor fragments.

Surgically implant the tumor fragments or inject the cell suspension subcutaneously or

intravenously into NSG mice.

Tumor Propagation:

Monitor mice for tumor engraftment and growth.

Once tumors reach a sufficient size, passage them to subsequent cohorts of mice for

expansion.

Efficacy Studies:

Once a stable PDX line is established, initiate efficacy studies as described in Protocol 1

(steps 4-6).

For disseminated disease models (intravenous injection), monitor for signs of disease

progression (e.g., weight loss, hind-limb paralysis) and analyze tumor burden in relevant
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organs (e.g., spleen, bone marrow) at the end of the study.
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Figure 2: Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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